molecular formula C16H16ClFN4O B4106754 2-[[2-(3-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride

2-[[2-(3-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride

Cat. No.: B4106754
M. Wt: 334.77 g/mol
InChI Key: IWEHKUNLIKWZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(3-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-[[2-(3-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the quinazoline core: This is achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the fluoroaniline group: This step involves the nucleophilic substitution of a halogenated quinazoline intermediate with 3-fluoroaniline.

    Attachment of the ethanolamine moiety: The final step involves the reaction of the intermediate with ethanolamine under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

2-[[2-(3-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride undergoes various chemical reactions, including :

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, especially at positions activated by electron-withdrawing groups. Common reagents include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified quinazoline derivatives with altered functional groups.

Scientific Research Applications

2-[[2-(3-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride has a wide range of scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Medicine: Due to its anticancer properties, it is investigated as a potential chemotherapeutic agent. It has shown promise in inhibiting the growth of certain cancer cell lines.

    Industry: The compound’s antibacterial and anti-inflammatory properties make it a candidate for use in the development of new antibiotics and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-[[2-(3-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride involves its interaction with specific molecular targets . It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. The compound may also interfere with bacterial cell wall synthesis, contributing to its antibacterial effects.

Comparison with Similar Compounds

2-[[2-(3-Fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride can be compared with other quinazoline derivatives such as :

    Erlotinib: A well-known anticancer drug that targets the epidermal growth factor receptor (EGFR).

    Gefitinib: Another anticancer agent that inhibits EGFR and is used in the treatment of non-small cell lung cancer.

    Prazosin: An alpha-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[[2-(3-fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O.ClH/c17-11-4-3-5-12(10-11)19-16-20-14-7-2-1-6-13(14)15(21-16)18-8-9-22;/h1-7,10,22H,8-9H2,(H2,18,19,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEHKUNLIKWZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)F)NCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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